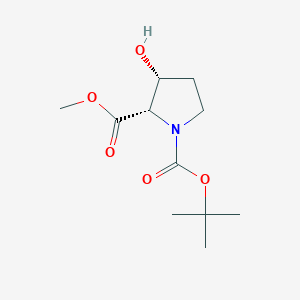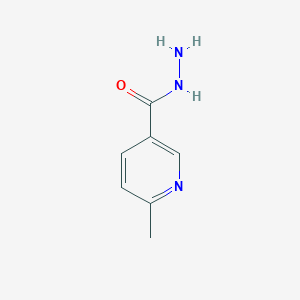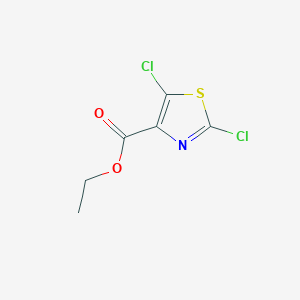
(S)-Lisofylline
概要
説明
(S)-Lisofylline is a stereoisomer of lisofylline, a compound derived from pentoxifylline. It is known for its anti-inflammatory and immunomodulatory properties. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions involving oxidative stress.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisofylline typically involves the stereoselective reduction of pentoxifylline. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the selectivity of the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chiral resolution techniques. This can include the use of chiral chromatography or enzymatic resolution to separate the (S)-enantiomer from its racemic mixture. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions: (S)-Lisofylline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-Lisofylline has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: Studies have shown its potential in modulating immune responses and reducing inflammation.
Medicine: It has been investigated for its therapeutic effects in conditions such as sepsis, diabetes, and autoimmune diseases.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of (S)-Lisofylline involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets inflammatory cytokines and oxidative stress markers.
Pathways Involved: The compound modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines. It also enhances the activity of antioxidant enzymes, thereby mitigating oxidative stress.
類似化合物との比較
Pentoxifylline: The parent compound from which (S)-Lisofylline is derived.
®-Lisofylline: The other enantiomer of lisofylline.
Theophylline: A structurally related compound with bronchodilator properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its ®-enantiomer and other related compounds. Its ability to selectively modulate inflammatory and oxidative pathways makes it a valuable compound in therapeutic research.
特性
IUPAC Name |
1-[(5S)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXQKNUPPXBRG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100324-80-9 | |
| Record name | (S)-Lisophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LISOFYLLINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N939YFB9KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)



![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)





